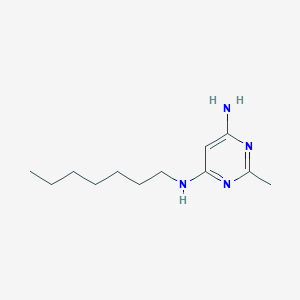

N4-heptyl-2-methylpyrimidine-4,6-diamine

Description

Properties

CAS No. |

2097967-30-9 |

|---|---|

Molecular Formula |

C12H22N4 |

Molecular Weight |

222.33 g/mol |

IUPAC Name |

4-N-heptyl-2-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C12H22N4/c1-3-4-5-6-7-8-14-12-9-11(13)15-10(2)16-12/h9H,3-8H2,1-2H3,(H3,13,14,15,16) |

InChI Key |

KJUUSVLSTXZYHY-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC1=NC(=NC(=C1)N)C |

Canonical SMILES |

CCCCCCCNC1=NC(=NC(=C1)N)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including N4-heptyl-2-methylpyrimidine-4,6-diamine, as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For instance, the inhibition of thymidylate synthase (TS) has been linked to "thymineless death" in cancer cells, which occurs when there is a depletion of deoxythymidine triphosphate (dTTP) due to the action of compounds like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Histamine Receptor Modulation

N4-heptyl-2-methylpyrimidine-4,6-diamine has also been investigated for its role as an antagonist for histamine receptors, particularly the H4 receptor. This receptor is implicated in various conditions such as allergic responses and inflammation. Compounds that inhibit H4 receptor activity may provide therapeutic benefits for treating conditions like tinnitus and other inflammatory diseases .

Biological Evaluation

In Vitro Studies

In vitro biological evaluations have demonstrated that N4-heptyl-2-methylpyrimidine-4,6-diamine exhibits significant activity against certain pathogens. For instance, studies involving enzyme inhibition assays have shown that this compound can effectively target enzymes critical for pathogen survival .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding the relationship between chemical structure and biological activity. Research has indicated that modifications to the pyrimidine ring can enhance solubility and bioactivity. Such modifications may include the introduction of hydrophilic groups or varying alkyl chain lengths .

Case Studies

Comparison with Similar Compounds

Substituent Variations at the N4 Position

The N4 position is a critical site for modulating solubility and target binding. Key analogs include:

The heptyl chain in the target compound likely reduces aqueous solubility compared to diallyl or aromatic substituents but may improve blood-brain barrier penetration, a feature critical for neuroactive drugs .

Substituent Variations at the 2-Position

The 2-methyl group distinguishes the target compound from analogs with bulkier or polar substituents:

Comparison with Pyrimidine-4,6-Diamine Derivatives

Pyrimidine-4,6-diamines are explored for diverse applications, with substituents dictating functionality:

The target compound’s heptyl chain contrasts with Tucatinib’s complex heterocyclic N4 groups, suggesting divergent target selectivity. Unlike RS-0406’s pyridazine core, the pyrimidine scaffold may favor kinase or enzyme binding .

Structure-Activity Relationship (SAR) Insights

- Steric Effects : The 2-methyl group avoids the steric limitations of bulkier substituents (e.g., fluorophenyl), enabling interaction with deeper binding pockets .

- Electronic Effects : Electron-donating methyl groups may stabilize charge-transfer interactions, whereas heptyl chains primarily influence hydrophobicity .

Preparation Methods

Preparation of the Pyrimidine Core: 4,6-Diamino-2-methylpyrimidine

Before alkylation, the pyrimidine core with amino groups at positions 4 and 6 needs to be synthesized. A reliable industrially scalable method involves the synthesis of 4,6-dihydroxy-2-methylpyrimidine as a precursor, which can be converted to the diamine derivative.

- React sodium methoxide with dimethyl malonate and acetamidine hydrochloride in methanol under ice-bath conditions.

- Warm the reaction mixture to 18–25 °C and maintain for 3–5 hours.

- Remove methanol under reduced pressure.

- Adjust pH to 1–2 to precipitate the pyrimidine derivative.

- Crystallize at 0 °C and isolate by filtration, washing with cold methanol and water mixture.

- Dry to obtain 4,6-dihydroxy-2-methylpyrimidine with yields around 86–87%.

This method replaces hazardous reagents like POCl3 or phosgene with triphosgene, improving safety and environmental impact, suitable for industrial production.

| Step | Conditions | Reagents | Product Yield (%) |

|---|---|---|---|

| Sodium methoxide addition | Ice bath, stirring | Sodium methoxide, methanol | - |

| Addition of reactants | 18–25 °C, 3–5 h | Dimethyl malonate, acetamidine hydrochloride | - |

| Methanol removal | Reduced pressure distillation | - | - |

| pH adjustment & crystallization | pH 1–2, 0 °C, 3–5 h stirring | HCl, water | 86–87 |

| Filtration & washing | 0–5 °C, ice methanol wash | - | - |

Alkylation to Form N4-Heptyl Derivative

The critical step is the selective N4-alkylation of the pyrimidine diamine with a heptyl group. The most studied method involves reacting the sodium salt of 2,4,6-triaminopyrimidine derivatives with n-heptyl chloride in a polar aprotic solvent such as dimethylformamide (DMF).

- Prepare the sodium salt of the diamine by treating the compound with aqueous sodium hydroxide and methanol.

- Dissolve the sodium salt in DMF.

- Add n-heptyl chloride and stir at 50 °C for 16 hours.

- Monitor reaction progress by TLC.

- After completion, remove DMF under reduced pressure.

- Extract the residue with chloroform, dry, and evaporate to yield the crude product.

- Purify by washing with water to afford the N4-heptyl derivative in approximately 67% yield.

- IR spectra show characteristic N-H stretching bands (3470, 3320, 3181 cm⁻¹) confirming amino groups.

- HRMS confirms molecular mass consistent with C11H20N4S (m/z 241.15).

- 1H and 13C NMR spectra confirm alkylation at the sulfur atom adjacent to the pyrimidine ring, supported by HMBC correlations.

- Alkylation selectivity is explained by Hard and Soft Acids and Bases (HSAB) theory, favoring sulfur alkylation over nitrogen.

| Step | Conditions | Reagents | Product Yield (%) |

|---|---|---|---|

| Sodium salt formation | Room temperature, 1 h | Diamine, NaOH (1N), methanol | - |

| Alkylation | DMF, 50 °C, 16 h | n-Heptyl chloride | - |

| Work-up | Evaporation, extraction | Chloroform, Na2SO4 | - |

| Purification | Water washing | - | 67 |

Analytical Data Supporting Preparation

| Technique | Key Findings |

|---|---|

| IR Spectroscopy | N-H stretches at 3470, 3320, 3181 cm⁻¹; S-alkyl group peaks at 1076, 1236, 1280 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z 241.1500 matching C11H20N4S |

| 1H NMR | Terminal methyl triplet at δ 0.87 ppm; methylene protons at δ 1.22–1.65 ppm; aromatic proton at δ 5.26 ppm |

| 13C NMR | Alkyl carbons between δ 13.2–31.7 ppm; aromatic carbons at δ 79.2, 163.8, 170.0 ppm |

| HMBC | Correlation between methylene protons adjacent to sulfur and pyrimidine carbon confirming S-alkylation |

Summary and Industrial Relevance

- The synthesis of the pyrimidine core via sodium methoxide-mediated condensation is efficient, safe, and scalable.

- Alkylation using n-heptyl chloride in DMF selectively functionalizes the sulfur atom adjacent to the pyrimidine ring, yielding N4-heptyl derivatives.

- The combined synthetic approach offers good yields (67–87%) with well-characterized products.

- Replacement of toxic reagents with safer alternatives and the use of mild conditions make these methods suitable for industrial applications.

Q & A

Q. What are the optimal synthetic routes for N4-heptyl-2-methylpyrimidine-4,6-diamine, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of the pyrimidine core with heptylamine under basic conditions (e.g., K₂CO₃ in DMF) can introduce the N4-heptyl group. Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation requires ¹H/¹³C NMR to confirm substituent positions and integration ratios, alongside high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How do structural modifications (e.g., alkyl chain length at N4) influence solubility and stability?

- Methodological Answer : Systematic SAR studies compare analogs with varying N4-alkyl chains (e.g., propyl vs. heptyl). Solubility is assessed in polar (DMSO, water) and non-polar solvents (hexane) using UV-Vis spectroscopy. Stability under physiological conditions (e.g., PBS buffer at 37°C) is monitored via HPLC over 24–72 hours. Longer alkyl chains (e.g., heptyl) enhance lipophilicity but may reduce aqueous solubility, necessitating formulation optimization .

Advanced Research Questions

Q. What computational strategies are effective for predicting target binding and resistance mechanisms?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against targets like EGFR or FLT3 kinases identifies key interactions (e.g., hydrogen bonds with hinge regions). MD simulations (GROMACS) assess conformational stability of ligand-receptor complexes over 100 ns. For resistance mutations (e.g., T790M in EGFR), free-energy perturbation (FEP) calculations quantify mutation-induced binding affinity changes .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Address this by:

Q. What strategies improve selectivity for kinase targets (e.g., EGFR over c-KIT)?

- Methodological Answer : Design analogs with bulky substituents (e.g., trifluoromethyl groups) to exploit hydrophobic pockets unique to EGFR. Competitive binding assays (KinomeScan) profile selectivity across 468 kinases. Co-crystal structures (if available) guide residue-specific modifications to avoid off-target interactions .

Data Analysis & Experimental Design

Q. How should researchers statistically validate dose-response relationships in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Triplicate experiments with three biological replicates ensure reproducibility. Apply ANOVA with Tukey’s post hoc test for comparisons. Report 95% confidence intervals and p-values (<0.05). For outliers, apply Grubbs’ test or robust regression .

Q. What techniques resolve ambiguities in NMR spectra due to tautomerism in pyrimidine-diamine derivatives?

- Methodological Answer : Variable-temperature NMR (VT-NMR) between 25°C and 60°C can stabilize tautomeric forms. 2D experiments (COSY, HSQC) assign proton-carbon correlations. For persistent ambiguity, compare with DFT-calculated chemical shifts (Gaussian 16) .

Structure-Activity Relationship (SAR) Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.